2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)-
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Overview
Description
2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- is a chemical compound with a complex structure that includes an acetylamino group, a chlorophenyl group, and a propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- typically involves the reaction of 3-chloroaniline with acetic anhydride to form N-acetyl-3-chloroaniline. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired (2Z)-isomer is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines or other reduced forms.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-(acetylamino)-3-(4-chlorophenyl)-, (2Z)-: Similar structure but with a different position of the chlorine atom.
2-Propenoic acid, 2-(acetylamino)-3-(3-bromophenyl)-, (2Z)-: Bromine instead of chlorine.
2-Propenoic acid, 2-(acetylamino)-3-(3-fluorophenyl)-, (2Z)-: Fluorine instead of chlorine.
Uniqueness
The unique combination of the acetylamino group and the 3-chlorophenyl group in 2-Propenoic acid, 2-(acetylamino)-3-(3-chlorophenyl)-, (2Z)- imparts specific chemical and biological properties that distinguish it from its analogs
Properties
CAS No. |
197087-45-9 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-acetamido-3-(3-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14)(H,15,16) |
InChI Key |
WJIZXZPXLKEDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)Cl)C(=O)O |
Origin of Product |
United States |
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